Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazolidine ring and an azetidine ring, both of which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of tert-butyl azetidine-1-carboxylate with a thiadiazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)azetidine-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Another azetidine derivative with different functional groups.
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: A compound with a similar thiadiazolidine ring but different substituents.
Uniqueness
Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)azetidine-1-carboxylate is unique due to its combination of the thiadiazolidine and azetidine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with specific molecular targets in ways that similar compounds may not.
Properties
IUPAC Name |
tert-butyl 3-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4S/c1-10(2,3)17-9(14)12-6-8(7-12)13-5-4-11-18(13,15)16/h8,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKDWBNKKTUWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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